molecular formula C54H82O4 B019646 Coenzyme Q<SUB>9</SUB> CAS No. 303-97-9

Coenzyme Q9

Cat. No. B019646
CAS RN: 303-97-9
M. Wt: 795.2 g/mol
InChI Key: UUGXJSBPSRROMU-ANPIWJOISA-N
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Description

Coenzyme Q9 is a member of the ubiquinone family, distinguished by its isoprenoid tail length, which consists of nine isoprene units. It plays a crucial role in cellular energy production and antioxidant defense, particularly in rat tissues where it is biosynthesized extensively (Gold & Olson, 1966).

Synthesis Analysis

The biosynthesis of Coenzyme Q9 involves several steps, starting from small molecule precursors like acetate and mevalonate. Studies have shown that rat tissues are capable of synthesizing CoQ9, with varying rates among liver, kidney, heart, and intestine slices. This process is influenced by factors like oxygen tension and does not require external energy sources like pyruvate (Gold & Olson, 1966). Synthesis methods in a laboratory setting have also been developed, providing a 61.9% overall yield for CoQ9 from CoQ0 through processes including Diels-Alder cycloaddition, condensation, and retro-Diels-Alder decomposition, with structures confirmed by 1H NMR and EI-MS (Jin Wen-hu, 2008).

Molecular Structure Analysis

The molecular structure of Coenzyme Q9 is characterized by a quinone head group and a long isoprenoid side chain with nine isoprene units. This structure is crucial for its function in the mitochondrial inner membrane, where it participates in electron transfer and acts as a lipid-soluble antioxidant. The isoprenoid chain length is specific to the organism and tissue type, affecting its localization and function within cell membranes (Vázquez-Fonseca, González-Mariscal, & Santos-Ocaña, 2020).

Chemical Reactions and Properties

Coenzyme Q9's role in the electron transport chain involves accepting electrons from complexes I and II and transferring them to complex III, facilitating ATP synthesis. It also participates in the reduction and oxidation (redox) reactions within the cell, acting as a powerful antioxidant by scavenging free radicals and regenerating other antioxidants like vitamin E and vitamin C (Crane, 2001).

Physical Properties Analysis

Coenzyme Q9 is hydrophobic, allowing it to reside within the lipid bilayer of the mitochondrial inner membrane. Its physical properties, including solubility and stability, are influenced by the length of its isoprenoid chain, impacting its functionality and interaction with other mitochondrial components (Kawamukai, 2016).

Chemical Properties Analysis

The chemical properties of CoQ9, such as its redox potential, are essential for its function in electron transport and antioxidation. The quinone head group can undergo two-electron reduction to a hydroquinone form, enabling it to accept and donate electrons. The redox state of CoQ9 in cellular membranes is a critical indicator of cell health and mitochondrial function (Pandey et al., 2018).

Scientific Research Applications

  • Brain Function and Neuroprotection : Coenzyme Q9 plays a crucial role in the brain function of rats and mice. It's significant in understanding ubiquinone's role in bioenergetics, preventing free radical generation, lipid peroxidation, and apoptosis in the brain (Albano, Muralikrishnan, & Ebadi, 2002).

  • Vascular Health : In human vascular endothelial cells, Coenzyme Q9 exhibits protective and repairing effects against oxidative damage, partially by inhibiting ROS and MDA generation (Shen Shengrong, 2012).

  • Aging and Lifespan : In the model organism Caenorhabditis elegans, Coenzyme Q9 biosynthesis may extend adult lifespan by reducing oxidative stress in mitochondria (Rodríguez-Aguilera et al., 2003).

  • Cardiac Health : Coenzyme Q9, combined with cyclohexyl adenosine, significantly reduced coronary occlusion and reperfusion arrhythmias in rats, prevented cardiac contractile depression, and increased ventricular fibrillation threshold (Meerson et al., 1991).

  • Mitochondrial Function : The Coq9 polypeptide is a subunit of the mitochondrial coenzyme Q biosynthetic complex, essential for the electron transport chain (Hsieh et al., 2007).

  • Antioxidant Defense in Diabetes : In diabetic rats, increased content of Coenzyme Q9 and alpha-tocopherol indicates an adaptation of the antioxidant defense system to chronic oxidative stress (Kucharská et al., 2001).

  • Cholesterol Metabolism : Dietary supplementation with Coenzyme Q10 in chickens led to a significant decrease in total cholesterol levels and plasma VLDL cholesterol concentration (Honda et al., 2010).

  • Cardioprotection : Coenzyme Q9 provides cardioprotection after converting into coenzyme Q10, improving left ventricular performance and reducing myocardial infarct size and cardiomyocyte apoptosis (Lekli et al., 2008).

  • Plant Bioengineering : Genetic engineering of rice to produce Coenzyme Q10 almost completely replaced CoQ9 production and increased total CoQ amount in seeds (Takahashi et al., 2006).

Safety And Hazards

When handling Coenzyme Q9, it is advised to ensure adequate ventilation and provide accessible safety shower and eye wash station . Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator should be used .

Future Directions

Coenzyme Q9 has become an interesting target for biotechnological production due to its antioxidative effect and benefits in supplementation to patients with various diseases . With expanding knowledge about CoQ biosynthesis and exploration of new strategies for strain engineering, microbial CoQ production is expected to improve .

properties

IUPAC Name

2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H82O4/c1-40(2)22-14-23-41(3)24-15-25-42(4)26-16-27-43(5)28-17-29-44(6)30-18-31-45(7)32-19-33-46(8)34-20-35-47(9)36-21-37-48(10)38-39-50-49(11)51(55)53(57-12)54(58-13)52(50)56/h22,24,26,28,30,32,34,36,38H,14-21,23,25,27,29,31,33,35,37,39H2,1-13H3/b41-24+,42-26+,43-28+,44-30+,45-32+,46-34+,47-36+,48-38+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGXJSBPSRROMU-WJNLUYJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H82O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317880
Record name Ubiquinone 9
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

795.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Coenzyme Q9
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006707
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Coenzyme Q9

CAS RN

303-97-9
Record name Ubiquinone 9
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Record name Ubiquinone 9
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Record name Coenzyme Q9
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Record name Ubiquinone 9
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Record name COENZYME Q9
Source FDA Global Substance Registration System (GSRS)
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Record name Coenzyme Q9
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006707
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Ô Akira, Y Hiroshi, I Tôru, K Matsuo - Bulletin of the Agricultural Chemical …, 1966 - cir.nii.ac.jp
Cytochrome c, coenzyme Q and lactic dehydrogenase (L-lactate: NAD oxidoreductase, EC 1, 1, 1, 27) in Rhizopus oryzae were studied in order to investigate the connection between …
Number of citations: 2 cir.nii.ac.jp

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